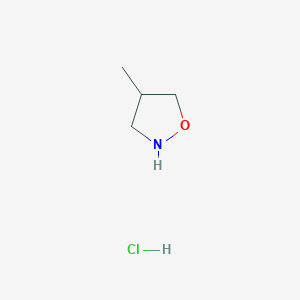![molecular formula C12H15N3O3 B2808976 1,3-二甲基-5-丙氧基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 921464-41-7](/img/structure/B2808976.png)
1,3-二甲基-5-丙氧基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidines are a class of organic compounds with a two-ring structure, composed of a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . They are involved in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidines can involve several methods, including the condensation of beta-dicarbonyl compounds with amidines . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and reduction . The specific reactions can depend on the substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on their specific structure . For example, they typically have a high melting point and are soluble in water . They can also exhibit tautomeric behavior, which means they can exist in two or more rapidly interconverting forms .科学研究应用
Medicinal Chemistry and Drug Development
Antiproliferative Activity: 1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated antiproliferative effects. For instance, the compound API-1 (a pyrido[2,3-d]pyrimidin-5-one derivative) shows promise as an antiproliferative agent . Researchers explore its potential in cancer therapy.
Tyrosine Kinase Inhibition: Among pyrido[2,3-d]pyrimidin-7-one derivatives, TKI-28 stands out as a tyrosine kinase inhibitor. These compounds play a crucial role in targeted cancer therapies by disrupting signaling pathways involved in cell growth and survival .
Cyclin-Dependent Kinase (CDK4) Inhibition: Certain pyrido[2,3-d]pyrimidin-7-one derivatives act as inhibitors of cyclin-dependent kinase 4 (CDK4). CDK4 inhibitors are relevant in cancer research, as they regulate cell cycle progression and may influence tumor growth .
Heterocyclic Chemistry
Synthesis Methods: The Gould–Jacobs reaction is commonly employed for the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring. However, this method is applicable primarily to pyrimidines containing electron-donating substituents at position 4 (such as NR₂, OMe, or OH) .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVLNURDIAVMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

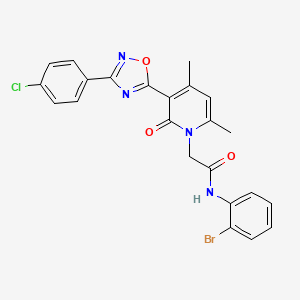
![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)

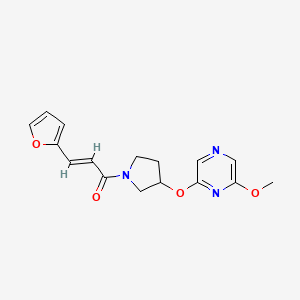
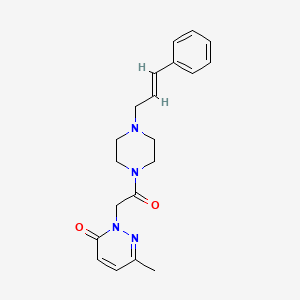
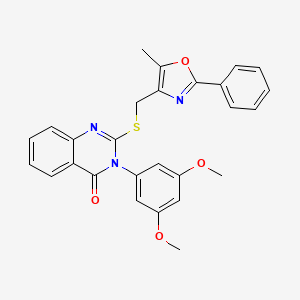
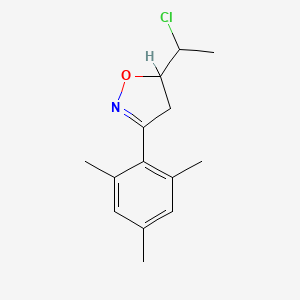
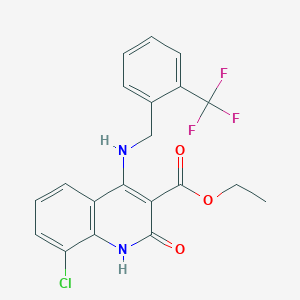
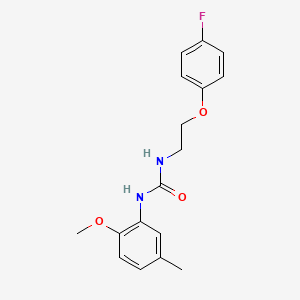
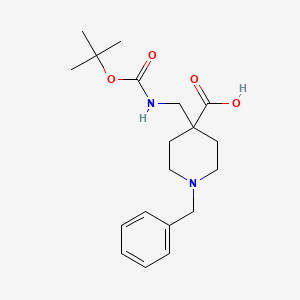
![(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid](/img/structure/B2808908.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)
![1-(3-fluorobenzyl)-3'-(3-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2808914.png)
